molecular formula C8H10N2O B2475903 4-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde CAS No. 1785214-52-9

4-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B2475903
CAS No.: 1785214-52-9
M. Wt: 150.181
InChI Key: NOUFEJAIBINKSX-UHFFFAOYSA-N
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Description

4-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C8H10N2O It is a member of the pyrazole family, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with an appropriate aldehyde under acidic or basic conditions to form the pyrazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties.

Biological Activity

4-Cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique pyrazole ring structure, which is known for conferring various biological properties. The presence of the cyclopropyl group and the aldehyde functionality enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar pyrazole derivatives have been shown to inhibit enzymes such as lactate dehydrogenase (LDH), which plays a crucial role in cancer metabolism. This inhibition can lead to reduced lactate production and hinder glycolysis in cancer cells, making it a potential candidate for anticancer therapy .
  • Anti-inflammatory Effects : Pyrazole compounds have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators. This suggests that this compound may also exhibit similar effects, potentially useful in treating inflammatory diseases .
  • Antimicrobial Activity : Research indicates that pyrazole derivatives possess antimicrobial properties, acting against various bacterial strains. The structural features of this compound could enhance its efficacy against pathogens .

Biological Activity Overview

Activity TypeMechanism/TargetReference
AnticancerInhibition of LDH
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialTargeting bacterial cell walls

Case Study 1: Anticancer Potential

A study focused on a series of pyrazole-based inhibitors reported that compounds similar to this compound exhibited low nanomolar inhibition against LDHA and LDHB. These findings highlight the potential for this compound in targeting cancer metabolism effectively .

Case Study 2: Anti-inflammatory Activity

Research on related pyrazole derivatives showed significant inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs. This suggests that this compound could be developed as an anti-inflammatory agent .

Case Study 3: Antimicrobial Efficacy

In vitro studies demonstrated that certain pyrazole derivatives exhibited promising activity against bacterial strains such as E. coli and S. aureus. The presence of specific functional groups was critical for enhancing antimicrobial activity, indicating that modifications to the structure of this compound could further improve its efficacy .

Properties

IUPAC Name

4-cyclopropyl-2-methylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10-8(5-11)7(4-9-10)6-2-3-6/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUFEJAIBINKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2CC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785214-52-9
Record name 4-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde
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